(3-Methyl-1-adamantyl)amine hydrochloride
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Overview
Description
(3-Methyl-1-adamantyl)amine hydrochloride is an organic compound with the molecular formula C11H19N.ClH. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-adamantyl)amine hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where diamondoid C–H bonds are converted to C–C bonds using radical intermediates . This process often involves the use of specific reagents and catalysts to achieve the desired substitution on the adamantane core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure homogenization and emulsification are employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-adamantyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted adamantane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, hydrobromic acid, and hydriodic acid for neutralization and formation of ammonium salts . Catalysts such as trifluoromethanesulfonic acid are also used in specific reactions to achieve desired products .
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, amides, and other functionalized compounds that retain the adamantane core structure .
Scientific Research Applications
(3-Methyl-1-adamantyl)amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Methyl-1-adamantyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid adamantane core allows it to fit into various binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,5,7-Trimethyl-1-adamantyl)amine hydrochloride: Another adamantane derivative with similar structural properties.
1-Adamantanemethylamine: A related compound used in similar applications.
Demethyl Memantine Hydrochloride: A derivative with comparable biological activities.
Uniqueness
(3-Methyl-1-adamantyl)amine hydrochloride stands out due to its specific substitution pattern on the adamantane core, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and rigidity .
Properties
Molecular Formula |
C11H20ClN |
---|---|
Molecular Weight |
201.73 g/mol |
IUPAC Name |
(5S,7R)-3-methyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H/t8-,9+,10?,11?; |
InChI Key |
WITBNCXKULHPMW-NYLBFTITSA-N |
Isomeric SMILES |
CC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N.Cl |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N.Cl |
Origin of Product |
United States |
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